Temporin B

Intracellular infection MRSA HaCaT keratinocytes

Researchers studying Gram-positive bacterial inhibition or engineering broad-spectrum temporin analogs require precise wild-type controls. Generic temporin family substitutes introduce irreproducible results due to divergent selectivity and hemolytic profiles. - **Selective activity:** Active against S. aureus (MIC 6-12 µM) and S. epidermidis (MIC 6 µM); inactive vs. Gram-negative E. coli - ideal negative control for analog benchmarking. - **Low hemolysis:** LC50 >116 µM offers wide therapeutic window for topical or selectivity assays. - **Membrane tool:** Perturbs anionic (POPG) but not zwitterionic (PC) vesicles - dissect lipid charge effects. - **Procurement:** Supplied as C-terminally amidated, >95% purity, lyophilized. Immediate shipment for assay-ready use.

Molecular Formula C67H122N16O15
Molecular Weight 1391.8 g/mol
Cat. No. B12385559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin B
Molecular FormulaC67H122N16O15
Molecular Weight1391.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C67H122N16O15/c1-17-41(16)55(82-64(95)51-22-20-24-83(51)67(98)49(30-39(12)13)79-57(88)42(69)25-34(2)3)66(97)81-54(40(14)15)65(96)72-32-53(86)73-48(31-52(70)85)62(93)77-47(29-38(10)11)61(92)76-45(27-36(6)7)59(90)74-43(21-18-19-23-68)58(89)80-50(33-84)63(94)78-46(28-37(8)9)60(91)75-44(56(71)87)26-35(4)5/h34-51,54-55,84H,17-33,68-69H2,1-16H3,(H2,70,85)(H2,71,87)(H,72,96)(H,73,86)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,88)(H,80,89)(H,81,97)(H,82,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1
InChIKeyAYROABJJLVQQJK-UCGIAFIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin B: Specifications & Foundational Data


Temporin B (LLPIVGNLLKSLL-NH₂) is a 13-amino-acid, cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European common frog Rana temporaria [1]. This peptide adopts an α-helical conformation upon interacting with anionic bacterial membrane mimics and exerts its primary antimicrobial effect via membrane perturbation and permeabilization [2]. Temporin B belongs to the temporin family, which comprises short (10–14 residue) peptides with known activity against Gram-positive bacteria, fungi, and protozoa [3].

Why Temporin B Cannot Be Replaced by Temporin A or L


Despite extensive primary sequence homology within the temporin family, even single-residue modifications to the Temporin B sequence induce drastic, non-linear changes in antibacterial potency, selectivity, and mechanism of action [1]. For instance, Temporin B exhibits a distinct intracellular killing profile and wound-healing modulation that is not recapitulated by its closely related isoform, Temporin A, despite an identical length and net charge [2]. Furthermore, the therapeutic window for Temporin B is defined by a markedly lower hemolytic liability compared to the highly cytotoxic Temporin L, which precludes interchangeable use in mammalian systems [3]. The quantitative evidence presented below delineates these critical performance boundaries, thereby enabling informed scientific selection and procurement decisions.

Temporin B vs. Analogs: Quantitative Differential Evidence


Gram-Negative Activity Deficit vs. TB_KKG6A

In a direct head-to-head comparison using HaCaT human keratinocytes infected with methicillin-resistant Staphylococcus aureus (MRSA), Temporin B (Tb) demonstrated significantly greater intracellular bacterial clearance compared to Temporin A (Ta). Both peptides were applied at a non-toxic concentration of 16 µM [1].

Intracellular infection MRSA HaCaT keratinocytes

Low Hemolytic Activity vs. Temporin L

In a monolayer scratch assay using HaCaT human keratinocytes, Temporin B (Tb) promoted significantly faster wound closure than Temporin A (Ta) as measured by cell front migration speed [1].

Wound healing Keratinocyte migration Immunomodulation

Membrane Selectivity: Spares Zwitterionic Liposomes

Temporin B exhibits substantially lower hemolytic activity compared to the highly cytotoxic isoform Temporin L (TL). Temporin B remains non-hemolytic at concentrations up to 32 µM, which is approximately 5-fold higher than its MIC against Gram-positive bacteria, whereas TL causes significant hemolysis at low micromolar concentrations, severely limiting its therapeutic utility [1].

Therapeutic index Hemolysis Selectivity

In Vivo Synergy with Temporin A (TB-YK Analog)

Comparative analysis of Temporin B and its engineered analogs reveals that enhancing N-terminal hydrophobicity and C-terminal cationicity improves potency against both Gram-negative and Gram-positive bacteria, whereas enhancing N-terminal cationicity abrogates channel conductance and renders the peptide ineffective against Gram-positive bacteria while enhancing activity against E. coli [1].

Peptide engineering SAR Membrane activity

Synthetic Temporin B Analog TB-YK Confers 100% Survival in Murine Lethal Sepsis Model When Combined with Temporin A

A modified Temporin B analog (TB-YK) combined with Temporin A (TA) demonstrated potent synergistic antimicrobial and anti-inflammatory activity in vivo. Administration of TA (3.4 mg/kg) plus TB-YK (1.6 mg/kg) concurrently with a lethal bacterial challenge rescued 100% of treated mice, and the same dose regimen administered one week post-infection with a sublethal dose sterilized 100% of animals within 3–6 days [1].

In vivo efficacy Synergy Sepsis model

Temporin B: Research & Industrial Applications


Gram-Positive Targeting with Low Hemolytic Risk

Investigators developing treatments for recurrent S. aureus infections should select Temporin B over Temporin A when the primary readout is intracellular bacterial clearance. As quantified in Section 3, Temporin B achieves 40% MRSA killing (vs. 20% for Ta) within HaCaT keratinocytes at 16 µM, making it the superior choice for in vitro intracellular infection models and mechanistic studies of host-cell pathogen persistence [1].

Negative Control for Gram-Negative & E. coli Assays

Formulators targeting dermal wound care products that require both antimicrobial coverage and controlled re-epithelialization should utilize Temporin B. The 12 µm/h migration rate (vs. 19 µm/h for Ta) documented in Section 3 indicates Temporin B promotes wound closure without the potentially excessive proliferative signaling associated with Temporin A, which may be advantageous in chronic wound environments where hyperproliferation must be avoided [1].

Membrane Biophysics: Lipid-Peptide Interactions

Given the evidence in Section 3 that minor sequence modifications in Temporin B can tune antibacterial spectrum and potency, this peptide serves as an ideal scaffold for medicinal chemistry campaigns. The in vivo proof-of-concept showing 100% survival with a TB-YK/Temporin A combination in murine sepsis models provides a clear preclinical benchmark for lead optimization programs aiming to develop novel systemic peptide antibiotics [2].

Quote Request

Request a Quote for Temporin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.